

physical and chemical properties of 4-Methyl-2-phenyl-1,3-dioxolane

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Compound of Interest

Compound Name: 4-Methyl-2-phenyl-1,3-dioxolane

Cat. No.: B1268819

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An In-Depth Technical Guide to **4-Methyl-2-phenyl-1,3-dioxolane**

Introduction

4-Methyl-2-phenyl-1,3-dioxolane (CAS No. 2568-25-4) is a heterocyclic acetal recognized for its utility in organic synthesis and its applications in various industries.[1][2] Structurally, it belongs to the class of organic compounds known as benzene and substituted derivatives.[3] This compound is formed from the acetalization of benzaldehyde and propylene glycol.[4][5] It is commonly used as a protecting group for carbonyls and 1,2-diols due to its stability under basic, reductive, and oxidative conditions, while being easily removable under acidic conditions.[2][6] Beyond its role in synthesis, it serves as a solvent, an intermediate in the creation of drugs and other organic compounds, and is utilized in the plastics, coatings, and fragrance industries.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its key applications.

Physical and Chemical Properties

4-Methyl-2-phenyl-1,3-dioxolane is a clear, colorless to yellowish oily liquid with a mild, almond-like odor.[4] It is slightly soluble in water but soluble in oils.[4] A summary of its key quantitative properties is presented below.

Property	Value	Source(s)
CAS Number	2568-25-4	[4][5][7][8]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[4][5][7][9]
Molecular Weight	164.20 g/mol	[5][7][8][9]
Appearance	Clear colorless to yellowish oily liquid	[4]
Odor	Mild almond-like	[4]
Density	1.065 - 1.1 ± 0.1 g/cm ³	[4][9]
Boiling Point	118 °C (at atmospheric pressure); 83-85 °C (at 4 mmHg)	[4][9]
Flash Point	> 230 °F (> 110 °C)	[4]
Refractive Index	1.508 - 1.509	[4][9]
Water Solubility	Slightly soluble	[4]
Vapor Pressure	0.0529 mmHg at 25°C	[4]
LogP	1.8	[4]
Polar Surface Area	18.5 Å ²	[4]

Chemical Reactivity and Synthesis

As a cyclic acetal, the chemistry of **4-Methyl-2-phenyl-1,3-dioxolane** is dominated by the reactivity of the acetal functional group.

- Protecting Group Chemistry: Dioxolanes are widely employed as protecting groups for aldehydes and ketones.[2] The formation of **4-methyl-2-phenyl-1,3-dioxolane** from benzaldehyde is a reversible, acid-catalyzed reaction. The protecting group can be removed by hydrolysis in the presence of an acid to regenerate the original carbonyl compound.[6]

- **Synthesis:** The primary method for synthesizing this compound is the direct acetalization of benzaldehyde with 1,2-propanediol (propylene glycol).^[4] The reaction is typically carried out in a non-polar solvent like cyclohexane, which serves as a water-carrying agent.^[4] The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product side.^[4] Various catalysts can be employed to facilitate this reaction.^[4]

Experimental Protocols

General Synthesis of 4-Methyl-2-phenyl-1,3-dioxolane

This protocol is a generalized procedure based on common methods for acetalization.^[4]

Materials:

- Benzaldehyde
- 1,2-Propanediol (Propylene Glycol)
- Cyclohexane (as water-carrying agent)
- Acid catalyst (e.g., p-toluenesulfonic acid, CuSO_4)^[4]
- Anhydrous Magnesium Sulfate (for drying)
- Sodium Bicarbonate solution (for neutralization)

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Thermometer
- Dean-Stark apparatus

- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

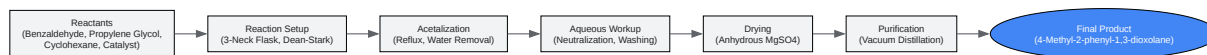
Procedure:

- **Reaction Setup:** To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add benzaldehyde (1 equivalent), 1,2-propanediol (1.2-1.5 equivalents), the catalyst (catalytic amount), and cyclohexane.^[4]
- **Reaction Execution:** Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will collect in the Dean-Stark trap, allowing for the continuous removal of water.^[4]
- **Monitoring:** Monitor the reaction progress by observing the amount of water collected or by using Gas Chromatography (GC) analysis of small aliquots taken from the reaction mixture. ^[4] The reaction is typically complete within 2-4 hours.^[4]
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure **4-methyl-2-phenyl-1,3-dioxolane**.^[4]

Characterization: The final product structure and purity are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, alongside GC analysis.^{[10][11]}

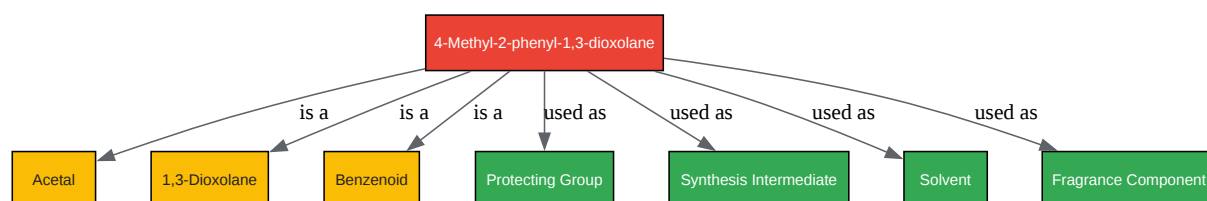
Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual relationships of the target compound.



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Caption: General experimental workflow for the synthesis of **4-Methyl-2-phenyl-1,3-dioxolane**.



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